(r)-a-(Fmoc-amino)cyclobutaneacetic acid
Vue d'ensemble
Description
®-α-(Fmoc-amino)cyclobutaneacetic acid: is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a cyclobutane ring, which is a four-membered carbon ring, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-(Fmoc-amino)cyclobutaneacetic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor molecule.
Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of ®-α-(Fmoc-amino)cyclobutaneacetic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the cyclobutane ring or the side chains.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide and potassium carbonate, while acids like hydrochloric acid or sulfuric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is used as a building block for synthesizing complex organic molecules, particularly peptides. Its unique structure allows for the creation of constrained peptides, which can have enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The constrained structure of the cyclobutane ring can mimic certain protein conformations, making it useful in structural biology.
Medicine
In medicinal chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is explored for developing new therapeutic agents. Its ability to form stable peptides makes it a candidate for drug development, particularly in targeting diseases where peptide-based drugs are effective.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive molecules. Its stability and reactivity make it a valuable component in the production of high-purity pharmaceuticals.
Mécanisme D'action
The mechanism by which ®-α-(Fmoc-amino)cyclobutaneacetic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-α-(Fmoc-amino)cyclobutaneacetic acid: The enantiomer of the compound, which has different stereochemistry.
Fmoc-protected amino acids: Such as Fmoc-phenylalanine or Fmoc-lysine, which are commonly used in peptide synthesis.
Cyclobutane-containing amino acids: Other amino acids with a cyclobutane ring, which may have similar but distinct properties.
Uniqueness
What sets ®-α-(Fmoc-amino)cyclobutaneacetic acid apart is its specific stereochemistry and the presence of the cyclobutane ring. This unique structure imparts specific conformational constraints, making it particularly useful in the synthesis of peptides that require a defined three-dimensional shape for biological activity.
Activité Biologique
(R)-α-(Fmoc-amino)cyclobutaneacetic acid is a compound of interest in the field of medicinal chemistry and peptide synthesis. The incorporation of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances the stability and solubility of peptides, making them suitable for various biological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as a cholinesterase inhibitor, and its role in peptide synthesis.
(R)-α-(Fmoc-amino)cyclobutaneacetic acid is characterized by its unique cyclobutane structure, which provides distinct steric and electronic properties compared to linear amino acids. The Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective coupling in peptide synthesis.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of bicyclic constructs related to (R)-α-(Fmoc-amino)cyclobutaneacetic acid. For instance, compounds incorporating this structure have shown significant activity against various Gram-negative pathogens, including drug-resistant strains. In a comparative study, the bicyclic construct demonstrated antibacterial efficacy comparable to colistin, a last-resort antibiotic, particularly against colistin-resistant strains possessing mcr-type plasmids .
Table 1: Antibacterial Activity of Bicyclic Constructs
Compound | Activity Against Gram-Negative Strains | Comparison to Colistin |
---|---|---|
3a | Potent | Comparable |
3b | Potent | Comparable |
Monocyclic β-hairpin mimetic | No significant activity | Not applicable |
This table summarizes the antibacterial activities observed in recent research, indicating that modifications to the bicyclic structure can enhance potency against resistant strains.
Cholinesterase Inhibition
The Fmoc-amino acid derivatives have been explored as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain Fmoc-amino acid analogs exhibit IC50 values ranging from 0.06 to 10.0 µM against BChE, indicating potent inhibitory activity . The incorporation of structural features mimicking acetylcholine has been proposed to enhance binding affinity and selectivity.
Table 2: Inhibition Potency of Fmoc-Amino Acid Derivatives
Compound Type | IC50 Range (µM) | Mechanism of Action |
---|---|---|
Fmoc-ester derivatives | Variable | Substrate-like interaction |
Fmoc-amide derivatives | 0.06 - 10.0 | Selective inhibition |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various bicyclic constructs derived from (R)-α-(Fmoc-amino)cyclobutaneacetic acid, compound 3a was found to maintain activity against colistin-resistant strains. This finding underscores the potential for developing new antibiotics based on this scaffold, particularly in light of rising antibiotic resistance .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on optimizing Fmoc-amino acid derivatives for BChE inhibition revealed that modifications to side chains can significantly alter inhibitory potency. For example, the introduction of specific functional groups led to an eightfold decrease in K_i values compared to unmodified analogs . This emphasizes the importance of structural optimization in drug design.
Propriétés
IUPAC Name |
(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153444 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923012-41-3 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923012-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.